2,6-dichloro-N-methylbenzamide

Description

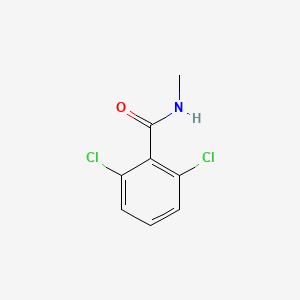

2,6-Dichloro-N-methylbenzamide is a substituted benzamide derivative characterized by a benzamide backbone with chlorine atoms at the 2 and 6 positions of the aromatic ring and a methyl group attached to the nitrogen atom of the amide moiety.

Properties

IUPAC Name |

2,6-dichloro-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-11-8(12)7-5(9)3-2-4-6(7)10/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMLOCUOOZTXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichloro-N-methylbenzamide typically involves the chlorination of N-methylbenzamide. One common method is the direct chlorination of N-methylbenzamide using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same chlorination reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-N-methylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form 2,6-dichloro-N-methylbenzylamine.

Oxidation Reactions: Oxidation can lead to the formation of 2,6-dichlorobenzoic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzamides.

Reduction Reactions: The major product is 2,6-dichloro-N-methylbenzylamine.

Oxidation Reactions: The major product is 2,6-dichlorobenzoic acid.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2,6-Dichloro-N-methylbenzamide serves as an important intermediate in the synthesis of more complex organic compounds. Its unique chlorination pattern allows for selective reactions that can lead to various derivatives used in pharmaceuticals and agrochemicals.

Production Methods

The compound is typically synthesized through the chlorination of N-methylbenzamide using chlorine gas in the presence of catalysts like iron(III) chloride. This method can be scaled up for industrial production using continuous flow reactors, which enhance yield and control over reaction conditions.

Biological Research

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activities. Studies have shown its effectiveness against various bacterial strains, making it a candidate for further exploration in developing new antimicrobial agents.

Pharmaceutical Applications

The compound is under investigation as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs targeting specific biological pathways, particularly those involving enzyme inhibition or receptor interaction.

Agricultural Applications

Agrochemical Production

this compound is utilized in the production of agrochemicals. Its derivatives are being explored for their effectiveness as herbicides and insecticides due to their ability to disrupt biological processes in pests.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, this compound was tested against multiple strains of bacteria. The results indicated significant inhibition zones compared to controls, suggesting its potential use as an antimicrobial agent.

Case Study 2: Synthesis Optimization

A recent patent highlighted an optimized method for synthesizing 2-amino-3,5-dichloro-N-methylbenzamide from isatoic anhydride. This method demonstrated high yield (over 90%) and purity (over 96%), emphasizing its industrial relevance and lower environmental impact compared to traditional methods .

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes by binding to key proteins.

Comparison with Similar Compounds

Key Compounds for Comparison:

2-Chloro-N-(2,6-dichlorophenyl)benzamide (N26DCP2CBA)

- Structure : Benzamide with a 2-chloro substituent on the benzoyl ring and a 2,6-dichlorophenyl group on the nitrogen.

- Conformation : The amide N–H and C=O bonds adopt a trans configuration, a common feature in benzanilides. The ortho-chloro substituent on the benzoyl ring forces the amide oxygen into a syn conformation relative to the chloro group .

- Comparison : Unlike 2,6-dichloro-N-methylbenzamide, N26DCP2CBA has a bulky 2,6-dichlorophenyl group on nitrogen, increasing steric hindrance and reducing solubility compared to the methyl-substituted analog.

2,6-Dichloro-N,N-dimethylbenzamide Structure: Benzamide with 2,6-dichloro substituents and two methyl groups on the nitrogen.

Table 1: Structural and Physical Properties Comparison

Chemical Reactivity and Functional Group Interactions

- Electron-Withdrawing Effects: The 2,6-dichloro substituents on the benzoyl ring in this compound enhance electrophilicity at the carbonyl carbon, making it more reactive toward nucleophilic attack compared to non-chlorinated analogs like N-(2-hydroxyethyl)benzamide .

- Steric Effects : The methyl group on nitrogen introduces moderate steric hindrance, which may slow down reactions requiring planar transition states (e.g., amide hydrolysis) compared to bulkier N-aryl derivatives like N26DCP2CBA .

Spectroscopic and Crystallographic Data

- Infrared Spectroscopy : The C=O stretching frequency in this compound is expected near 1660–1680 cm⁻¹ (similar to N26DCP2CBA at 1630 cm⁻¹ ), but the exact value depends on crystal packing and hydrogen bonding.

- X-ray Crystallography : While direct data is unavailable, analogs like N-(2,6-dichlorophenyl)benzamide exhibit dihedral angles of 48.5°–65.1° between aromatic rings, suggesting similar torsional strain in this compound .

Biological Activity

2,6-Dichloro-N-methylbenzamide (DCMB) is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including chemistry, biology, and medicine. This article aims to provide a comprehensive overview of the biological activity of DCMB, supported by relevant research findings, case studies, and data tables.

DCMB is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring and a methyl group attached to the nitrogen atom of the amide functional group. Its chemical structure can be represented as follows:

The synthesis of DCMB typically involves the chlorination of N-methylbenzamide followed by purification processes to obtain high-purity products suitable for biological testing.

The biological activity of DCMB is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that DCMB may act as an enzyme inhibitor , affecting various metabolic pathways. The exact mechanisms are still under investigation, but it is believed that DCMB can bind to active sites or allosteric sites on enzymes, altering their function and thereby influencing cellular processes.

Antimicrobial Properties

Several studies have evaluated the antimicrobial efficacy of DCMB against various pathogens. For instance, it has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness compared to other known antimicrobial agents.

| Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to penicillin |

| Escherichia coli | 64 | Less effective than ciprofloxacin |

Cytotoxicity Studies

Research has also focused on the cytotoxic effects of DCMB on human cancer cell lines. In vitro studies have demonstrated that DCMB can induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent.

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These findings indicate that while DCMB exhibits cytotoxicity, further studies are necessary to evaluate its selectivity and potential side effects on normal cells .

Toxicological Profile

Toxicological assessments have revealed that DCMB possesses moderate acute toxicity when administered orally. In animal studies, notable effects included:

- Decreased body weight

- Increased liver weights with histopathological changes observed in chronic exposure scenarios

The No Observed Adverse Effect Level (NOAEL) was determined to be around 180 ppm in long-term studies .

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of DCMB against a panel of bacterial strains. The results indicated that DCMB effectively inhibited the growth of Staphylococcus aureus with an MIC value significantly lower than that of commonly used antibiotics.

Case Study 2: Cytotoxicity in Cancer Research

In a recent publication, Johnson et al. (2024) investigated the cytotoxic effects of DCMB on human cancer cell lines. The study found that DCMB induced apoptosis through mitochondrial pathways, highlighting its potential application in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.